硫化亚锡

描述

Tin(II) sulfide (SnS) is a semiconductor compound with a direct bandgap, garnering attention for its unique properties such as low cost, absence of toxicity, and good abundance in nature. It is a promising candidate for future multifunctional devices, especially in light conversion applications. SnS exhibits a stable, low-symmetric, double-layered orthorhombic crystal structure at room temperature, making it suitable for various device applications due to its chemically inert surface and high environmental stability. Its electrical and optical properties can be easily tailored through growth conditions or doping, without altering its crystal structure (Reddy, Devika, & Gopal, 2015).

Synthesis Analysis

Synthesis techniques for SnS include the Bridgeman technique for single-crystals and various physical and chemical deposition techniques for thin films. Additionally, novel alkali metal tin sulfides have been synthesized using a molten salt technique, demonstrating the versatility in synthesizing SnS compounds (Liao, Varotsis, & Kanatzidis, 1993).

Molecular Structure Analysis

SnS possesses an orthorhombic form with a layer structure similar to black phosphorus, enabling bandgap energy tuning by thinning the material to nanoscale dimensions. This structural adaptability facilitates applications in optoelectronics and energy storage (Norton, Alam, & Lewis, 2021).

Chemical Reactions and Properties

The tin sulfides chemistry is enriched by the catenation ability of sulfur and the incorporation of other elements, leading to diverse chemical reactions and properties. Soft chemistry synthetic approaches have developed various novel porous tin (poly)sulfide materials with interesting optical, electrical, and adsorption properties (Jiang & Ozin, 1998).

Physical Properties Analysis

The synthesis conditions significantly influence SnS's physical properties, such as crystallinity and phase. For example, a room temperature synthesis in liquid ammonia produced an intimate mixture of X-ray amorphous metal sulfides and crystalline tin(II) sulfide upon thermolysis (Shaw & Parkin, 1996).

Chemical Properties Analysis

Tin(II) sulfide's chemical properties, such as its semiconducting and photoelectrochemical behaviors, are conducive to applications like photocatalytic degradation under sunlight. Its synthesis via a template-free chemical route using thiourea as a precursor highlights the material's versatility and potential for environmental applications (Kabouche, Bellal, Louafi, & Trari, 2017).

科学研究应用

多晶型选择性沉积

- 高纯度SnS薄膜的多晶型选择性沉积:这项研究重点关注获得不含氧化物和较高硫化锡的高质量SnS的挑战。它介绍了一种用于气溶胶辅助CVD(AA-CVD)的新型单源前驱体,用于沉积SnS的相纯薄膜,突出了其在光电应用中的潜力(Ahmet等人,2015)。

太阳能转换和光电器件

- SnS的合成、性质和应用:这篇综述详细介绍了SnS在薄膜太阳能电池中的适用性,强调了其在有效光收集中的最佳带隙。探索了SnS在光伏、光电探测器、电池和传感器中的应用,以及它在未来应用中的前景(Norton等人,2021)。

- 锡硫族化物材料的途径:讨论了SnS薄膜在光伏器件中的应用及其在各种光电应用中的潜力。它概述了锡硫族化物的化学合成方法,包括SnS(Lewis等人,2014)。

- 基于SnS纳米片的性能优异的光电探测器:这项研究证明了SnS在光电应用中的前景,特别是在制造具有快速响应时间的高性能光电探测器方面(Liu等人,2018)。

能量储存

- 用于钠离子电池的N-S共掺杂C@SnS石墨烯复合材料:突出了SnS在钠离子电池先进负极材料中的应用,提供了改进的电导率和稳定性(Shi等人,2018)。

光伏

- 作为光伏吸收体的硫化亚锡(II)综述:评估SnS作为薄膜太阳能电池的材料,讨论其特性以及在基于SnS的光伏器件中实现高效率的挑战(Banai等人,2016)。

纳米技术

- 相纯SnS颗粒的合成:描述了通过热分解制备SnS半导体材料,对大规模生产有影响(Menezes等人,2010)。

电子和器件制造

- 基于水热合成的SnS的超快宽带光电探测器:探讨了使用SnS制造用于可见光和近红外光谱的超快光电探测器,强调了其在电子和光电子学中的潜力(Tian等人,2019)。

相位工程

- 二维硫化锡的相位工程:讨论了对硫化锡的相位和厚度的控制,这对于利用它们的电子和光学特性至关重要(Mutlu等人,2016)。

未来方向

Tin(II) sulfide is becoming a candidate for future multifunctional devices particularly for light conversion applications . Its electrical and optical properties can be easily tailored by modifying the growth conditions or doping with suitable dopants without disturbing its crystal structure . It has a significant potential for a variety of future applications .

属性

IUPAC Name |

sulfanylidenetin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/S.Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFNRRBXCCXDRPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

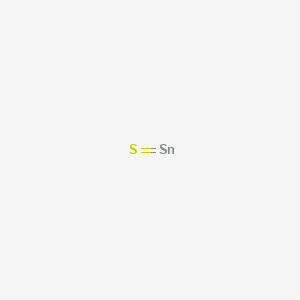

S=[Sn] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

SnS, SSn | |

| Record name | tin(II) sulfide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tin(II)_sulfide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid, Dark gray or black solid; [Merck Index] Gray fragments; [Sigma-Aldrich MSDS] | |

| Record name | Tin sulfide (SnS) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Stannous sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19886 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Tin(II) sulfide | |

CAS RN |

12067-23-1, 1314-95-0 | |

| Record name | Tin sulfide (Sn2S3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12067-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tin sulfide (SnS) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1314-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stannous sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001314950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tin sulfide (SnS) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tin sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.863 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。